molecular formula C15H13N5 B11851409 3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 825630-53-3

3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B11851409
CAS No.: 825630-53-3
M. Wt: 263.30 g/mol
InChI Key: LHQYYKBHNYYDMM-UHFFFAOYSA-N
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Description

3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multi-step organic reactions. One common method includes the initial formation of the indole ring, followed by the construction of the imidazo[1,2-a]pyrazine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific combination of the indole and imidazo[1,2-a]pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Properties

CAS No.

825630-53-3

Molecular Formula

C15H13N5

Molecular Weight

263.30 g/mol

IUPAC Name

3-(1H-indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C15H13N5/c1-16-14-15-19-9-13(20(15)7-6-18-14)11-2-3-12-10(8-11)4-5-17-12/h2-9,17H,1H3,(H,16,18)

InChI Key

LHQYYKBHNYYDMM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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